molecular formula C11H12N4OS B2360665 5,7-Dimethylisatin, 3-thiosemicarbazone CAS No. 17765-88-7

5,7-Dimethylisatin, 3-thiosemicarbazone

Cat. No. B2360665
CAS RN: 17765-88-7
M. Wt: 248.3
InChI Key: CGOGBICOUNQHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethylisatin, 3-thiosemicarbazone is a compound with the chemical formula C11H12N4OS and a molecular weight of 248.31 g/mol . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 5,7-Dimethylisatin, 3-thiosemicarbazone contains a total of 30 bonds, including 18 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, and 6 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, and 1 N hydrazine .


Physical And Chemical Properties Analysis

5,7-Dimethylisatin, 3-thiosemicarbazone has a molecular weight of 248.31 g/mol . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anticancer Properties

5,7-Dimethylisatin 3-thiosemicarbazone and its derivatives have attracted considerable attention for their potential as anticancer drugs. Studies have shown that certain thiosemicarbazones, including those derived from 5,7-dimethylisatin, exhibit significant antiproliferative activity against various cancer cell lines. These compounds often act by disrupting cancer cell homeostasis, leading to the inhibition of tumor growth. Their activity is sometimes linked to their ability to chelate metal ions, such as copper or iron, which is crucial for their anticancer effects. For example, one study found that the coordination of gallium(III) to thiosemicarbazones increased cytotoxicity against human cancer cell lines (Kowol et al., 2009). Another study demonstrated that thiosemicarbazones derived from acetylpyrazines, which include 5,7-dimethylisatin derivatives, showed significant antifungal and antitumor activity, partly due to their ability to act as metal ion chelators (Opletalová et al., 2008).

Interaction with DNA

Several studies have explored the interaction of thiosemicarbazone derivatives with DNA. These interactions play a crucial role in their biological activity, including their anticancer effects. For instance, some studies suggest that thiosemicarbazone compounds can interact with DNA through electrostatic and groove binding, though not typically by intercalation (Baldini et al., 2003). This interaction with DNA contributes to their potential as antitumor agents.

Metal Complex Formation

The formation of metal complexes with thiosemicarbazones significantly influences their biological activity. The coordination chemistry of thiosemicarbazones with metals like copper and iron is a key area of interest due to its implications in antitumor efficacy. Complexes of thiosemicarbazones with cytotoxic or antitumoral activity against resistant cells have been extensively studied. These complexes exhibit diverse structures and often show enhanced activity compared to the free ligands (Quiroga & Navarro Ranninger, 2004).

Antimicrobial and Antifungal Effects

In addition to their anticancer properties, thiosemicarbazone derivatives have shown promise in antimicrobial and antifungal applications. Studies have highlighted their effectiveness against various strains of bacteria and fungi, making them potential candidates for treating infectious diseases. The mechanism behind their antimicrobial activity may be linked to their ability to interact with and disrupt microbial cell function (Sharma et al., 2009).

Safety and Hazards

There is no hazardous surcharge associated with 5,7-Dimethylisatin, 3-thiosemicarbazone . It is for research use only and not for human or veterinary use .

Future Directions

Thiosemicarbazones, such as 5,7-Dimethylisatin, 3-thiosemicarbazone, are attracting significant interest as anticancer agents . Future research may focus on further understanding their mechanisms of action and potential as chemotherapeutic agents .

properties

IUPAC Name

(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)iminothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-5-3-6(2)8-7(4-5)9(10(16)13-8)14-15-11(12)17/h3-4,13,16H,1-2H3,(H2,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDJZMISNHTPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)O)N=NC(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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